N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-3-methylbenzene-1-sulfonamide
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Overview
Description
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-3-methylbenzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a piperazine ring substituted with a 4-chlorophenyl group, an ethyl linker, and a 3-methylbenzene-1-sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-3-methylbenzene-1-sulfonamide typically involves the following steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-chlorophenylamine with piperazine under controlled conditions to form 4-(4-chlorophenyl)piperazine.
Ethylation: The intermediate is then reacted with an ethylating agent, such as ethyl bromide, to introduce the ethyl group, resulting in 2-[4-(4-chlorophenyl)piperazin-1-yl]ethane.
Sulfonamide Formation: The final step involves the reaction of the ethylated intermediate with 3-methylbenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-3-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-3-methylbenzene-1-sulfonamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in the treatment of various diseases, including psychiatric disorders and cancer.
Pharmacology: The compound is used in pharmacological studies to investigate its effects on different biological targets, such as receptors and enzymes.
Biochemistry: It is employed in biochemical assays to study enzyme inhibition and protein interactions.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an inhibitor or modulator of these targets, leading to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-benzene-1-sulfonamide: Similar structure but lacks the methyl group on the benzene ring.
N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3-methylbenzene-1-sulfonamide: Similar structure but with a fluorine atom instead of chlorine.
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-4-methylbenzene-1-sulfonamide: Similar structure but with the methyl group in a different position on the benzene ring.
Uniqueness
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-3-methylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 4-chlorophenyl group and the 3-methylbenzene-1-sulfonamide moiety contributes to its specificity and potency in various applications.
Biological Activity
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-3-methylbenzene-1-sulfonamide, commonly referred to as a sulfonamide derivative, is a compound of significant interest due to its potential pharmacological applications. This article explores its biological activity, focusing on its interactions with various biological targets, synthesis, and potential therapeutic uses.
- Molecular Formula : C19H24ClN3O2S
- Molecular Weight : 393.9 g/mol
- CAS Number : 1049466-83-2
Property | Value |
---|---|
Molecular Formula | C19H24ClN3O2S |
Molecular Weight | 393.9 g/mol |
Density | N/A |
Melting Point | N/A |
Boiling Point | N/A |
Biological Activity Overview
This compound exhibits a range of biological activities primarily attributed to its interaction with neurotransmitter receptors and enzymes.
Dopamine Receptor Affinity
Research indicates that similar compounds in the piperazine class show high affinity for dopamine receptors, particularly the D4 subtype. For instance, a related compound demonstrated an IC50 value of 0.057 nM for the D4 receptor, indicating potent binding and selectivity over D2 receptors by more than 10,000-fold . This suggests that this compound may also interact favorably with dopamine receptors.
Enzyme Inhibition
Sulfonamides are known for their enzyme inhibitory properties. The compound's sulfonamide group may contribute to its activity as an acetylcholinesterase (AChE) inhibitor and potentially as a urease inhibitor. In studies involving similar compounds, AChE inhibition was significant, with various derivatives showing IC50 values ranging from 0.63 µM to 6.28 µM against urease . Such activities highlight the potential for developing treatments for conditions like Alzheimer's disease and certain bacterial infections.
Antibacterial Activity
The antibacterial properties of sulfonamides are well-documented. Compounds similar to this compound have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. The effectiveness of these compounds can be attributed to their ability to inhibit bacterial folic acid synthesis .
Case Studies and Research Findings
- Dopamine Receptor Studies :
- Enzyme Inhibition Analysis :
- Antibacterial Screening :
Properties
IUPAC Name |
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3O2S/c1-16-3-2-4-19(15-16)26(24,25)21-9-10-22-11-13-23(14-12-22)18-7-5-17(20)6-8-18/h2-8,15,21H,9-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHDKIDBVBAVPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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